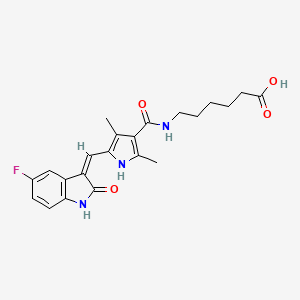
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorinated indolinone moiety and a pyrrole carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated indolinone intermediate, followed by the formation of the pyrrole carboxamide group. Key steps include:
Fluorination: Introduction of the fluorine atom into the indolinone ring.
Condensation: Formation of the pyrrole ring through condensation reactions.
Amidation: Coupling of the pyrrole intermediate with hexanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indolinone and pyrrole moieties.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and halogenated forms.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indolinone moiety may play a crucial role in binding to these targets, while the pyrrole carboxamide group can modulate the compound’s overall activity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A fluorinated compound with similar structural features.
Fluorinated Indoles: Compounds with fluorine atoms incorporated into the indole ring.
Pyrrole Carboxamides: Compounds containing the pyrrole carboxamide group.
Uniqueness
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid stands out due to its specific combination of a fluorinated indolinone and a pyrrole carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H24FN3O4 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
6-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H24FN3O4/c1-12-18(11-16-15-10-14(23)7-8-17(15)26-21(16)29)25-13(2)20(12)22(30)24-9-5-3-4-6-19(27)28/h7-8,10-11,25H,3-6,9H2,1-2H3,(H,24,30)(H,26,29)(H,27,28)/b16-11- |
Clé InChI |
LUMZGVMSCAJBND-WJDWOHSUSA-N |
SMILES isomérique |
CC1=C(NC(=C1C(=O)NCCCCCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
SMILES canonique |
CC1=C(NC(=C1C(=O)NCCCCCC(=O)O)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


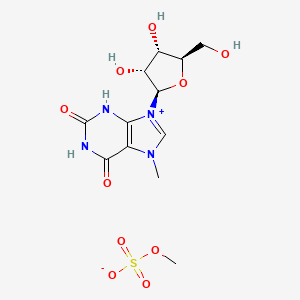
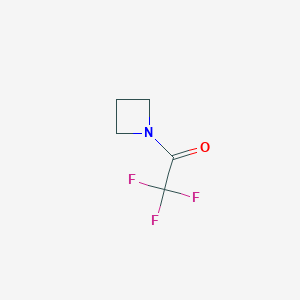
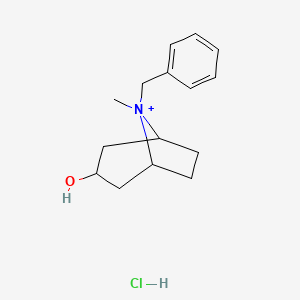
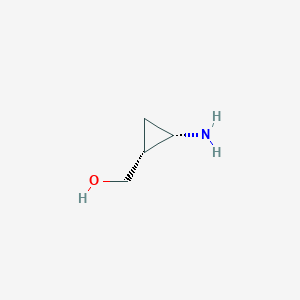
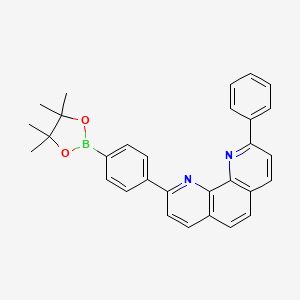
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
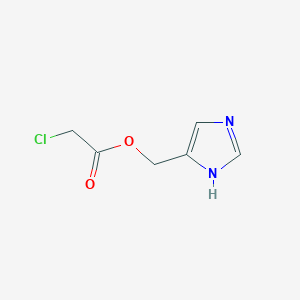

![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
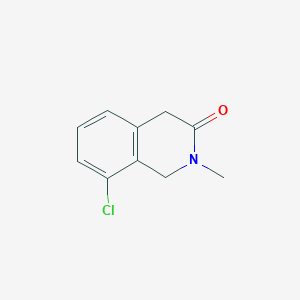
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)

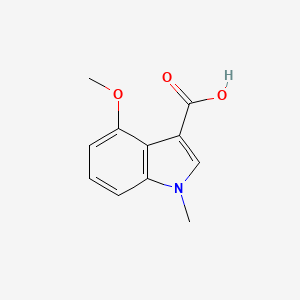
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
